molecular formula C10H14ClNO B1406100 2-Chloro-4-isopropoxy-benzylamine CAS No. 1072065-14-5

2-Chloro-4-isopropoxy-benzylamine

Cat. No.: B1406100
CAS No.: 1072065-14-5
M. Wt: 199.68 g/mol
InChI Key: DHUIRMSILVRYHE-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxy-benzylamine is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-isopropoxy-benzylamine typically involves a multi-step synthesis process. One common method includes the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitrophenol.

    Reduction: The nitro group is reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group is substituted with an isopropoxy group using reagents like isopropyl alcohol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropoxy-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Chloro-4-isopropoxy-benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxy-benzylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. .

Comparison with Similar Compounds

    2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of various chemicals.

    2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications.

    4-Chloro-2-nitrophenol: Widely used in the production of dyes and pharmaceuticals.

Uniqueness: 2-Chloro-4-isopropoxy-benzylamine is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity compared to other chlorinated benzylamines. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

(2-chloro-4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUIRMSILVRYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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